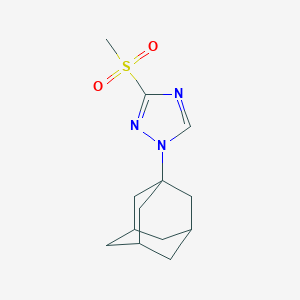
1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole, also known as AMT, is a chemical compound that has gained attention in scientific research due to its potential applications. AMT is a triazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as 5-lipoxygenase and cyclooxygenase-2. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have antifungal and antiviral activities. In addition, 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole has been shown to induce apoptosis in cancer cells. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole has several advantages and limitations for lab experiments. One advantage is that it has been reported to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for studying the effects of certain enzymes and pathways in cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole is not widely available, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole. One direction is to further investigate its mechanism of action in order to better understand its effects on cells. Another direction is to explore its potential use as a building block in the synthesis of other compounds. Additionally, more research is needed to determine the full extent of its anticancer, antifungal, and antiviral activities. Finally, the development of new synthesis methods for 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole could lead to increased availability and use in scientific research.
Synthesemethoden
The synthesis of 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole can be achieved through various methods, including the reaction of 1-adamantanecarboxylic acid with thionyl chloride and then with sodium azide, followed by the reaction with methylsulfonyl chloride. Another method involves the reaction of 1-adamantylamine with sodium azide and then with methylsulfonyl chloride. Both methods have been reported to yield 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole in good yields.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole has been studied for its potential applications in scientific research. It has been reported to have anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole has been investigated for its potential use as a building block in the synthesis of other compounds.
Eigenschaften
Produktname |
1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole |
|---|---|
Molekularformel |
C13H19N3O2S |
Molekulargewicht |
281.38 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C13H19N3O2S/c1-19(17,18)12-14-8-16(15-12)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
UXPUGTUYVYAFLV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=NN(C=N1)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CS(=O)(=O)C1=NN(C=N1)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)


![1,2-Dihydro-3H-benz[e]inden-3-one](/img/structure/B249321.png)
![1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene](/img/structure/B249325.png)




![4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B249340.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249341.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)